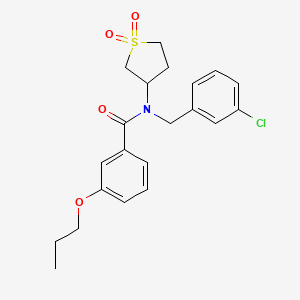

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide

Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a synthetic benzamide derivative characterized by three key structural motifs:

1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, enhancing polarity and metabolic stability .

3-Propoxybenzamide backbone: A benzamide moiety with a propoxy chain at the meta position, influencing solubility and receptor interactions .

Properties

Molecular Formula |

C21H24ClNO4S |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide |

InChI |

InChI=1S/C21H24ClNO4S/c1-2-10-27-20-8-4-6-17(13-20)21(24)23(19-9-11-28(25,26)15-19)14-16-5-3-7-18(22)12-16/h3-8,12-13,19H,2,9-11,14-15H2,1H3 |

InChI Key |

MLXFMWDCZAYQSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: The starting material, 3-propoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The acid chloride is then reacted with 3-chlorobenzylamine in the presence of a base such as triethylamine to form N-(3-chlorobenzyl)-3-propoxybenzamide.

Introduction of the Tetrahydrothiophene Group: The final step involves the reaction of the intermediate with 3-mercapto-1,1-dioxide tetrahydrothiophene under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Research into its biological effects could lead to the development of new pharmaceuticals.

Medicine

Potential medicinal applications include

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, which includes a chlorobenzyl group and a tetrahydrothiophene moiety with a sulfone group, suggests potential for significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 368.88 g/mol. The presence of the dioxidotetrahydrothiophene ring enhances its reactivity and biological potential.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. The sulfone group in the tetrahydrothiophene structure is known to influence binding affinity and selectivity towards various biological targets, potentially modulating pathways involved in:

- Signal transduction

- Metabolic processes

- Gene expression regulation

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Neuroleptic activity

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer lines | , |

| Antimicrobial | Effective against various bacterial strains | |

| Neuroleptic | Modulates dopaminergic pathways |

Anticancer Activity

A study exploring the anticancer effects of benzamide derivatives found that compounds similar to this compound significantly inhibited tumor growth in vitro. The mechanism involved apoptosis induction through mitochondrial pathways.

Antimicrobial Effects

Research on related benzamide compounds demonstrated broad-spectrum antimicrobial activity. The presence of the chlorobenzyl group was crucial for enhancing membrane permeability in bacteria, leading to increased efficacy against resistant strains.

Neuroleptic Activity

In neuropharmacological studies, compounds structurally related to this benzamide showed promising results as potential neuroleptics. They exhibited significant inhibition of apomorphine-induced stereotyped behavior in animal models, suggesting their utility in treating psychotic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide and Analogs

Key Observations:

- Chlorine vs.

- Alkoxy Chain Length : Ethoxy (C2) in vs. propoxy (C3) in the target compound affects lipophilicity (logP) and metabolic stability.

- Substituent Position : 3-chlorobenzyl (target) vs. 2-chlorobenzyl alters steric and electronic interactions; meta-substitution often improves target engagement due to reduced steric hindrance.

- Amino Groups: The diethylamino group in introduces basicity, which may enhance solubility in acidic environments (e.g., lysosomes) .

Physicochemical Properties

- LogP : The 3-propoxy group increases logP compared to ethoxy analogs, balancing solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.